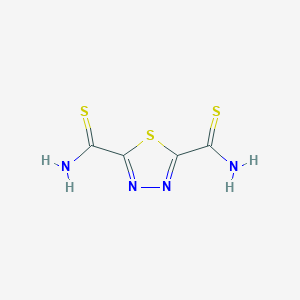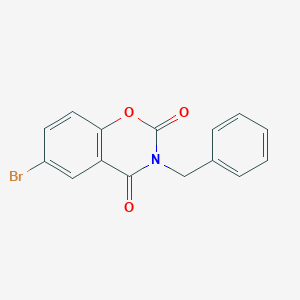
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a bromine atom at the 6th position and a benzyl group at the 3rd position. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-bromoanilines with aryl isocyanates under palladium-catalyzed conditions. This method typically uses palladium acetate as the catalyst and a small molar excess of molybdenum hexacarbonyl . Another method involves the reaction of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, molybdenum hexacarbonyl, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of organic solvents such as dichloromethane or toluene .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoxazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学的研究の応用
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of biologically active molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
作用機序
The mechanism of action of 3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: This compound shares a similar benzyl and bromine substitution pattern but differs in the presence of a methoxy group and a quinoline ring.
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine core but features a chlorine atom and a methyl group instead of a bromine atom and a benzyl group.
Uniqueness
3-Benzyl-6-bromo-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both a benzyl group and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
708230-86-8 |
|---|---|
分子式 |
C15H10BrNO3 |
分子量 |
332.15 g/mol |
IUPAC名 |
3-benzyl-6-bromo-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C15H10BrNO3/c16-11-6-7-13-12(8-11)14(18)17(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
PJHMIEVEPPGCDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


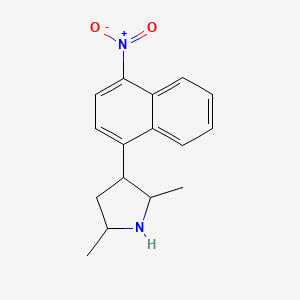
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
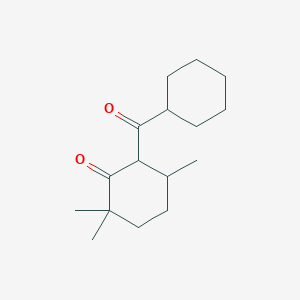

![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
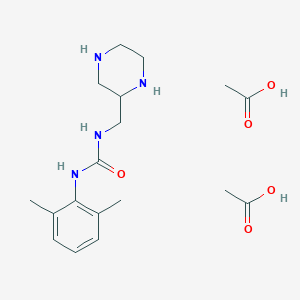
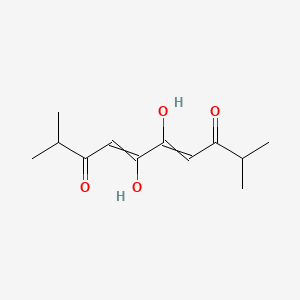

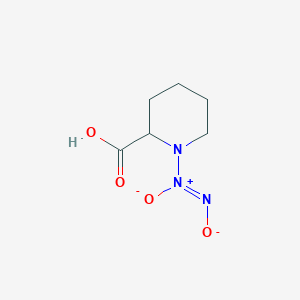
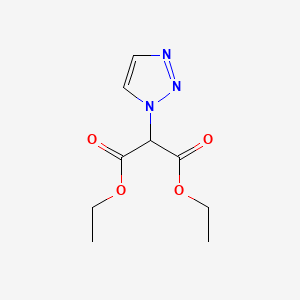
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
